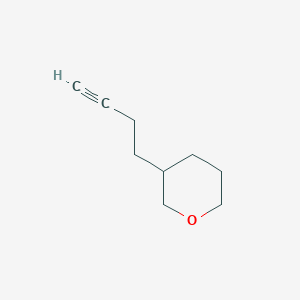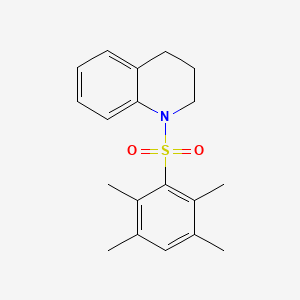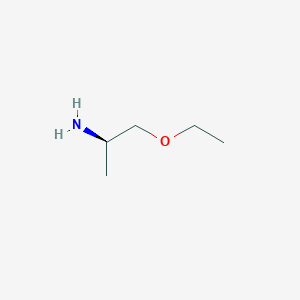
2,6-Difluoro-4-(piperazin-1-yl)phenoldihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-4-(piperazin-1-yl)phenoldihydrochloride is a chemical compound with the molecular formula C10H12F2N2O·2HCl. It is a derivative of phenol, where the phenol ring is substituted with two fluorine atoms at the 2 and 6 positions and a piperazine group at the 4 position. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(piperazin-1-yl)phenoldihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorophenol.
Substitution Reaction: The 2,6-difluorophenol undergoes a nucleophilic aromatic substitution reaction with piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Formation of Dihydrochloride Salt: Finally, the purified compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-4-(piperazin-1-yl)phenoldihydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Modified piperazine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Difluoro-4-(piperazin-1-yl)phenoldihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-4-(piperazin-1-yl)phenoldihydrochloride involves its interaction with specific molecular targets. The piperazine group can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Difluoro-4-(methylpiperazin-1-yl)phenol
- 2,6-Difluoro-4-(ethylpiperazin-1-yl)phenol
- 2,6-Difluoro-4-(benzylpiperazin-1-yl)phenol
Comparison
Compared to its analogs, 2,6-Difluoro-4-(piperazin-1-yl)phenoldihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine group at the 4 position and the fluorine atoms at the 2 and 6 positions contribute to its enhanced stability, reactivity, and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H14Cl2F2N2O |
|---|---|
Peso molecular |
287.13 g/mol |
Nombre IUPAC |
2,6-difluoro-4-piperazin-1-ylphenol;dihydrochloride |
InChI |
InChI=1S/C10H12F2N2O.2ClH/c11-8-5-7(6-9(12)10(8)15)14-3-1-13-2-4-14;;/h5-6,13,15H,1-4H2;2*1H |
Clave InChI |
MMQWUIWNGCREKY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=C(C(=C2)F)O)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


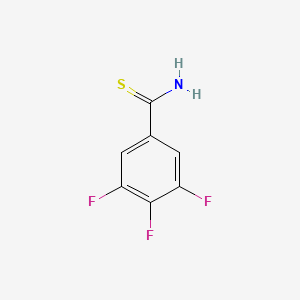


![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
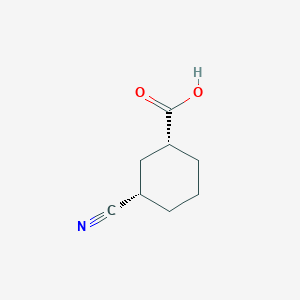
![3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid](/img/no-structure.png)
![tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13578781.png)
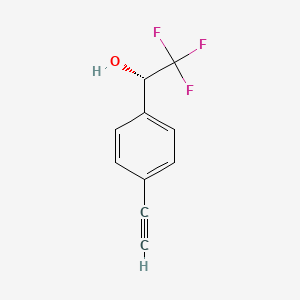
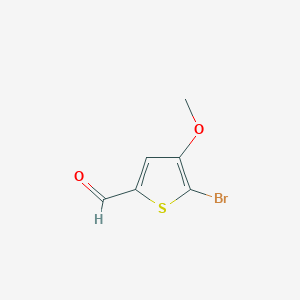
![2-(Benzo[b]thiophen-2-yl)morpholine](/img/structure/B13578788.png)
